molecular formula C9H8BrCl B1336438 2-Bromo-3-(4-chlorophenyl)-1-propene CAS No. 93507-53-0

2-Bromo-3-(4-chlorophenyl)-1-propene

Cat. No.: B1336438
CAS No.: 93507-53-0
M. Wt: 231.51 g/mol
InChI Key: ILCUGTIAEMQJCM-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-chlorophenyl)-1-propene is an organic compound that features both bromine and chlorine atoms attached to a propene backbone

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst . The exact interaction of 2-Bromo-3-(4-chlorophenyl)-1-propene with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Compounds of similar structure have been known to participate in various biochemical reactions, including carbon-carbon bond formation . The downstream effects of these reactions can vary widely depending on the specific pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-chlorophenyl)-1-propene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(4-chlorophenyl)-1-propene using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-chlorophenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of the corresponding alkane or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone or other nucleophiles in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

    Substitution: Products include 3-(4-chlorophenyl)-1-propene derivatives with various substituents replacing the bromine atom.

    Oxidation: Products include epoxides or alcohols depending on the oxidizing agent used.

    Reduction: Products include the corresponding alkanes or partially reduced intermediates.

Scientific Research Applications

2-Bromo-3-(4-chlorophenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorophenol
  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Bromo-4-chloropropiophenone

Uniqueness

2-Bromo-3-(4-chlorophenyl)-1-propene is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on a propene backbone

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCUGTIAEMQJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434551
Record name 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93507-53-0
Record name 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8 ml (0.0622 mol) of 2,3-dibromopropene in 50 ml diethyl ether was placed under a nitrogen atmosphere by use of a Firestone valve. While cooling in an ice water bath, a solution of 62 ml (0.062 mol) of 1M 4-chlorophenylmagnesium bromide in diethyl ether was added slowly via addition funnel. After stirring for 2 hours while warming to room temperature, the reaction was recooled in an ice bath and 50 ml of 1 N hydrochloric acid was then added via syringe. The resulting mixture was transferred to a separatory funnel and the phases were separated. The organic layer was dried over MgSO4 and filtered. The solvent was removed from the filtrate in vacuo. The residue was triturated with cold pentanes to yield 12.0 g of 1-(2-bromo-allyl)-4-chloro-benzene as an oil which was used in without further purification.
Quantity
8 mL
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reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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